Crystal Structure and Intermolecular Packing Compared to Non-Fluorinated Parent Compound
Single-crystal X-ray diffraction reveals that 3-fluoro-4-methylbenzoic acid forms hydrogen-bonded dimers with a near-planar molecular geometry, exhibiting a dihedral angle between the benzene ring and the carboxyl group of only 6.2 (1)° [1]. This contrasts with the non-fluorinated parent compound (4-methylbenzoic acid, p-toluic acid), which shows a dihedral angle of approximately 12° [2]. The presence of the fluorine atom and the resulting change in crystal packing directly influences the compound's solid-state properties, such as melting point and solubility.
| Evidence Dimension | Dihedral angle between benzene ring and carboxyl group |
|---|---|
| Target Compound Data | 6.2 (1)° |
| Comparator Or Baseline | 4-methylbenzoic acid: ~12° |
| Quantified Difference | The dihedral angle is approximately 5.8° smaller (i.e., more planar) in the target compound. |
| Conditions | Single-crystal X-ray diffraction at low temperature (exact temperature not specified in abstract). |
Why This Matters
This specific solid-state structure and planarity are crucial for consistent material properties, such as reliable melting point and dissolution behavior, which are critical for reproducible formulation and processing in both research and industrial manufacturing settings.
- [1] Batsanov, A. S. (2004). 3-Fluoro-4-methylbenzoic acid. *Acta Crystallographica Section E: Structure Reports Online*, 60(11), o2072-o2073. View Source
- [2] Lynch, D. E., & McClenaghan, I. (2002). 4-Methylbenzoic acid. *Acta Crystallographica Section E: Structure Reports Online*, 58(12), o1408-o1409. View Source
